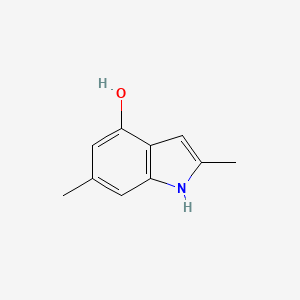

1H-Indol-4-ol, 2,6-dimethyl-

Description

Contextualization within Indole (B1671886) Derivative Chemistry and Biological Significance

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. derpharmachemica.combohrium.commdpi.com This "privileged scaffold" is found in a multitude of natural products and synthetic compounds with a wide array of biological activities. nih.govsci-hub.semdpi.com Its versatility stems from its unique electronic properties and the ability to be functionalized at various positions, leading to diverse pharmacological profiles. sci-hub.senih.gov

Indole derivatives are integral to numerous pharmaceuticals, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. mdpi.comnih.govresearchgate.netmdpi.com For instance, the well-known non-steroidal anti-inflammatory drug Indomethacin and the antimigraine agent Sumatriptan both feature the indole core. derpharmachemica.com Furthermore, the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) are all vital biomolecules built upon the indole framework, highlighting its fundamental role in biological systems. mdpi.com

The reactivity of the indole nucleus, particularly at the C3 position, allows for the straightforward introduction of various substituents, making it a prime target for synthetic chemists aiming to develop new therapeutic agents. nih.gov The ability of the indole ring to mimic protein structures further enhances its value in drug discovery. nih.govsci-hub.se

Research into substituted indoles, including those with hydroxyl and methyl groups like 1H-Indol-4-ol, 2,6-dimethyl-, is a vibrant area of investigation. The position and nature of these substituents significantly influence the molecule's biological activity.

Hydroxylated Indoles (Indolols): The presence of a hydroxyl group, as in 1H-Indol-4-ol, can significantly impact a molecule's properties, including its solubility and potential for hydrogen bonding, which is crucial for receptor interactions. solubilityofthings.com For example, 4-hydroxyindole (B18505) derivatives are key intermediates in the synthesis of potent inhibitors of mammalian secretory phospholipase A2 (sPLA2), which are useful in treating inflammatory diseases. google.com Research has explored the synthesis of various hydroxylated indoles, such as 1-methyl-1H-indol-4-ol and 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol (psilocin), for their potential applications in medicinal chemistry. solubilityofthings.comchemshuttle.com

Methylated Indoles: The addition of methyl groups can affect a compound's lipophilicity and steric profile, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The synthesis of various dimethyl-substituted indoles has been reported in the chemical literature, though often without specific biological evaluation in the initial reports. chemicalbook.comchemsynthesis.comchemsynthesis.com

Combined Substitution: The specific combination of a hydroxyl group at the 4-position and methyl groups at the 2- and 6-positions in 1H-Indol-4-ol, 2,6-dimethyl- suggests a molecule with potential for nuanced biological activity. While direct studies are scarce, research on related compounds provides insights. For example, the synthesis of 2,6-dimethyl-1H-indol-5-ol and 2,5-dimethyl-1H-indol-4-ol has been documented, indicating an interest in the synthesis of variously substituted dimethyl indolols. chemsynthesis.comchemsynthesis.com

Overview of Historical and Recent Advances in Indole Chemistry Relevant to 1H-Indol-4-ol, 2,6-dimethyl-

The synthesis of indole derivatives has evolved significantly since the first synthesis of indole itself in 1866. jchr.org Classical methods like the Fischer, Bischler, and Reissert indole syntheses have been complemented by modern, more efficient, and sustainable approaches.

Recent advances in synthetic methodology have focused on the direct functionalization of the indole core, providing more straightforward routes to complex indole derivatives. nih.gov Transition metal-catalyzed reactions, particularly those using palladium, copper, and iron, have become powerful tools for constructing functionalized indoles. derpharmachemica.comrsc.org These methods often offer high yields and tolerance to a wide range of functional groups.

Furthermore, the development of multicomponent reactions has streamlined the synthesis of highly substituted indoles from simple starting materials in a single step. nih.gov Green chemistry principles are also being increasingly applied, with a focus on using environmentally benign solvents like water and developing catalyst systems for more sustainable synthetic processes. nih.govopenmedicinalchemistryjournal.com These advancements in synthetic chemistry are crucial for enabling the exploration of the chemical and biological properties of compounds like 1H-Indol-4-ol, 2,6-dimethyl- and its analogs.

Data Tables

Table 1: Properties of 1H-Indol-4-ol, 2,6-dimethyl- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indol-4-ol, 2,6-dimethyl- | 65752-14-9 | C10H11NO | 161.20 |

| 1H-Indole, 2,6-dimethyl- | 5649-36-5 | C10H11N | 145.20 |

| 2,5-dimethyl-1H-indol-4-ol | Not Available | C10H11NO | 161.20 |

| 2,6-dimethyl-1H-indol-5-ol | Not Available | C10H11NO | 161.20 |

| 1-methyl-1H-indol-4-ol | 7556-37-8 | C9H9NO | 147.17 |

| 3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol | 520-53-6 | C12H16N2O | 204.27 |

Properties

CAS No. |

65752-14-9 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2,6-dimethyl-1H-indol-4-ol |

InChI |

InChI=1S/C10H11NO/c1-6-3-9-8(10(12)4-6)5-7(2)11-9/h3-5,11-12H,1-2H3 |

InChI Key |

YYQNLYKVLYRVRA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C(N2)C)C(=C1)O |

Canonical SMILES |

CC1=CC2=C(C=C(N2)C)C(=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 1h Indol 4 Ol, 2,6 Dimethyl

Transformations Involving the Hydroxyl Group at Position 4

The phenolic hydroxyl group at position 4 is a key site for chemical modification. Its acidity and nucleophilicity allow for a range of transformations, including esterification, etherification, and oxidation.

The hydroxyl group of 4-hydroxyindoles can be readily converted to an ester. This transformation is typically achieved by reacting the indole (B1671886) with an acylating agent such as an acid anhydride (B1165640) or acyl chloride in the presence of a base. For instance, the O-acetylation of structurally similar 4-hydroxy-N,N-dimethyltryptamine (psilocin) can be accomplished, suggesting a similar pathway for 1H-Indol-4-ol, 2,6-dimethyl- researchgate.net. The resulting ester, such as an acetate (B1210297) ester, can serve as a prodrug form, potentially improving the compound's stability or modifying its pharmacokinetic properties researchgate.net.

The reaction typically proceeds by acylation of the phenolic oxygen. The use of acetic anhydride in the presence of a mild base like sodium acetate is a common method for this transformation researchgate.net.

Table 1: Example of Esterification Reaction

| Reactant | Reagent | Product |

|---|

Etherification of the phenolic hydroxyl group provides another route for derivatization. This reaction typically involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide).

However, in molecules containing both a phenolic hydroxyl group and an indole N-H group, a competition between O-alkylation and N-alkylation can occur nih.govresearchgate.net. The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent researchgate.net. Generally, using a strong base in a polar aprotic solvent tends to favor N-alkylation of the indole ring, while different conditions may favor O-alkylation at the phenolic site nih.gov. For example, in related heterocyclic systems like 2-pyridones, the use of a silver salt in a nonpolar solvent has been shown to favor O-alkylation exclusively nih.gov.

Table 2: Potential Etherification Reaction

| Reactant | Reagent | Potential Product (O-alkylation) |

|---|

The phenolic hydroxyl group makes the benzene (B151609) portion of the indole ring electron-rich and susceptible to oxidation. Enzymatic oxidation of similar phenolic compounds, such as rhododendrol, by enzymes like tyrosinase can lead to the formation of highly reactive ortho-quinone intermediates semanticscholar.org. This process can also generate reactive oxygen species, including hydroxyl radicals and singlet oxygen semanticscholar.org. A similar oxidation pathway could be anticipated for 1H-Indol-4-ol, 2,6-dimethyl-, where the hydroxyl group is oxidized, potentially leading to the formation of unstable quinone-like species that can undergo further reactions or polymerization.

Conversely, the phenolic hydroxyl group is generally resistant to chemical reduction. Removal of the hydroxyl group would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which could also lead to the reduction of the indole ring itself.

Reactions at the Indole Nitrogen (N1)

The indole nitrogen possesses a lone pair of electrons and an associated proton (N1-H), making it a site for various functionalization reactions.

The functionalization of the indole nitrogen through N-alkylation and N-acylation is a fundamental strategy in synthetic chemistry. Indole has multiple reactive sites, and achieving chemoselective N-functionalization over C3-functionalization can be a challenge beilstein-journals.orgnih.gov.

N-Alkylation: This reaction is typically performed by first deprotonating the indole nitrogen with a base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), to form the indolide anion. This anion then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide or tosylate) to form the N-alkylated product. This method generally provides a high degree of N-1 regioselectivity beilstein-journals.org. The stereoselective N-alkylation of indoles remains a more complex challenge but has been addressed using various catalytic systems mdpi.com.

N-Acylation: The introduction of an acyl group onto the indole nitrogen is another common transformation. While reactive acyl chlorides can be used, they may suffer from poor functional group tolerance beilstein-journals.orgnih.gov. Milder and more chemoselective methods have been developed, such as using thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) beilstein-journals.orgnih.gov. This approach allows for the efficient synthesis of a variety of N-acylindoles with good to moderate yields beilstein-journals.org.

Table 3: Example of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| N-Alkylation | 1H-Indol-4-ol, 2,6-dimethyl- | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1,2,6-trimethyl-1H-indol-4-ol |

Beyond simple alkylation and acylation, the N1-H site can be functionalized with a wide variety of other groups. This site is crucial as the N-H proton can participate in hydrogen bonding, influencing the molecule's physical properties and biological interactions. Replacing this proton with other functional groups can significantly alter these characteristics.

Functionalization can include the introduction of protecting groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl) groups, which can direct the reactivity of the indole ring in subsequent synthetic steps. For example, N-tosylated indoles have been used as substrates in palladium-catalyzed C-H functionalization reactions acs.org. The N1-H site can also react with various electrophiles, and its reactivity can be finely tuned by the electronic nature of the substituents on the indole ring. The development of new methods for the direct and selective functionalization of the indole N-H bond continues to be an active area of research in organic chemistry mdpi.com.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The pyrrole (B145914) moiety of the indole ring is more reactive than the benzene portion. The presence of the hydroxyl group at the C4 position and the methyl groups at C2 and C6 in 1H-Indol-4-ol, 2,6-dimethyl- are expected to influence the regioselectivity of these reactions.

In contrast, nucleophilic aromatic substitution on the indole ring is less common and typically requires the presence of strong electron-withdrawing groups or specific reaction conditions to proceed.

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. This reactivity is a cornerstone of indole chemistry, allowing for the introduction of a wide variety of functional groups and the construction of complex side chains. For 1H-Indol-4-ol, 2,6-dimethyl-, electrophilic substitution is predicted to occur preferentially at the C3 position.

Several classic reactions are employed for the C3-functionalization of indoles:

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position by reacting the indole with formaldehyde (B43269) and a secondary amine.

Vilsmeier-Haack Reaction: Formylation of the C3 position can be achieved using a mixture of phosphorus oxychloride and dimethylformamide.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, at the C3 position using appropriate acylating or alkylating agents in the presence of a Lewis acid catalyst.

Michael Addition: Indoles can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of a carbon-carbon bond at the C3 position.

The following table provides an overview of common C3-derivatization reactions applicable to the indole scaffold.

| Reaction Type | Reagents | Expected Product at C3 |

| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic Acid | -CH₂N(CH₃)₂ |

| Vilsmeier-Haack | POCl₃, DMF | -CHO |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | -C(O)R |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | -R |

| Michael Addition | α,β-unsaturated ketone | -CH(R)CH₂C(O)R' |

This table presents generalized reactions for the indole nucleus. Specific conditions for 1H-Indol-4-ol, 2,6-dimethyl- would require experimental optimization.

Functionalization at the C7 position of the indole ring is more challenging due to the lower intrinsic reactivity of the benzene portion of the molecule compared to the pyrrole ring. However, methods for C7-derivatization have been developed, often involving directed metalation or the use of blocking groups at more reactive sites.

For 1H-Indol-4-ol, 2,6-dimethyl-, the presence of the C6-methyl group may sterically hinder direct substitution at C7. Nevertheless, modern synthetic methods offer potential routes for modification at this position. One versatile strategy for C7-selective functionalization is boronation via an iridium-catalyzed C-H activation, followed by subsequent cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents, including aryl, halo, and hydroxyl groups. researchgate.net

The following table illustrates potential C7-derivatization strategies for the indole core.

| Reaction Type | Reagents | Expected Product at C7 |

| Directed Metalation-Electrophilic Quench | 1. n-BuLi, TMEDA; 2. Electrophile (e.g., I₂) | -I |

| C-H Borylation | Ir catalyst, B₂pin₂ | -B(pin) |

| Suzuki Cross-Coupling (from C7-boronate) | Aryl halide, Pd catalyst, Base | -Aryl |

This table presents generalized reactions for the indole nucleus. Specific conditions for 1H-Indol-4-ol, 2,6-dimethyl- would require experimental optimization.

Reactivity and Functionalization of Methyl Groups at Positions 2 and 6

The methyl groups at the C2 and C6 positions of 1H-Indol-4-ol, 2,6-dimethyl- offer additional sites for chemical modification. The reactivity of these methyl groups differs significantly.

The C2-methyl group is particularly reactive due to its position adjacent to the nitrogen atom in the pyrrole ring. It can be deprotonated with strong bases, such as organolithium reagents, to form a nucleophilic C,N-dianion. rsc.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups onto the methyl carbon. rsc.org This allows for the extension of the side chain at the C2 position.

In contrast, the C6-methyl group, being attached to the benzene ring, is less acidic and generally less reactive. Functionalization of this methyl group typically requires more forcing conditions, such as free radical halogenation, followed by nucleophilic substitution.

The table below summarizes the different approaches to functionalizing the methyl groups of a substituted indole.

| Position | Reaction Type | Reagents | Intermediate | Subsequent Reaction with Electrophile |

| C2-Methyl | Deprotonation-Alkylation | n-BuLi/t-BuOK | C,N-dianion | Alkyl halide |

| C6-Methyl | Radical Halogenation | N-Bromosuccinimide, Initiator | Benzylic radical | - |

| C6-Benzylic Halide | Nucleophilic Substitution | Nucleophile (e.g., CN⁻) | - | - |

This table presents generalized reactions for the functionalization of methyl groups on an indole scaffold. Specific conditions for 1H-Indol-4-ol, 2,6-dimethyl- would require experimental optimization.

Spectroscopic and Advanced Analytical Characterization of 1h Indol 4 Ol, 2,6 Dimethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. This allows for the precise mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 1H-Indol-4-ol, 2,6-dimethyl-, specific signals correspond to each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the ring current. The protons of the two methyl groups (at positions 2 and 6) will appear as sharp singlets in the upfield region, with their exact chemical shifts influenced by their position on the indole scaffold. The hydroxyl (-OH) proton and the amine (-NH) proton are also observable, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | Multiplet |

| NH | 7.5 - 8.5 | Singlet (broad) |

| OH | 4.5 - 5.5 | Singlet (broad) |

| C2-CH₃ | 2.2 - 2.5 | Singlet |

| C6-CH₃ | 2.3 - 2.6 | Singlet |

Note: Data are typical ranges for substituted indoles and may vary for the specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each carbon atom in a unique electronic environment. The carbon atoms of the indole ring typically resonate in the δ 100-140 ppm range. The carbon bearing the hydroxyl group (C4) will be shifted downfield due to the electronegativity of the oxygen atom. The carbons of the two methyl groups will appear at the high-field end of the spectrum (δ 10-25 ppm).

Table 2: Representative ¹³C NMR Spectral Data for Indole Derivatives

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C2 | 135 - 140 |

| C3 | 100 - 105 |

| C3a | 125 - 130 |

| C4 | 145 - 155 |

| C5 | 110 - 120 |

| C6 | 120 - 125 |

| C7 | 115 - 120 |

| C7a | 130 - 135 |

| C2-CH₃ | 10 - 15 |

| C6-CH₃ | 15 - 25 |

Note: Data are typical ranges for substituted indoles and may vary for the specific compound.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

For complex molecules or to resolve ambiguities in 1D spectra, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools. HSQC correlates proton signals with the carbon atoms to which they are directly attached, while HMBC reveals longer-range couplings between protons and carbons (2-3 bonds away). These techniques would be instrumental in definitively assigning each proton and carbon signal for 1H-Indol-4-ol, 2,6-dimethyl-, confirming the connectivity of the methyl groups and the hydroxyl group to the correct positions on the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 1H-Indol-4-ol, 2,6-dimethyl- (C₁₀H₁₁NO), distinguishing it from other isomers or compounds with the same nominal mass. For instance, HRMS can differentiate between compounds with very similar masses, confirming the exact atomic composition. amazonaws.comwiley-vch.denih.gov

Hyphenated Techniques (e.g., GC-MS, HPLC-MS, SFC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like indole derivatives. notulaebotanicae.roresearchgate.netnih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and polarity on a capillary column before entering the mass spectrometer for detection. notulaebotanicae.ro Silylation is a common derivatization technique used in GC-MS analysis of indole-containing compounds to increase their volatility and thermal stability. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile or thermally sensitive derivatives, HPLC-MS is the method of choice. The compound is separated in the liquid phase before being ionized and detected by the mass spectrometer. This technique is widely used for the analysis of a variety of organic molecules in complex matrices.

These hyphenated methods are invaluable not only for confirming the identity of 1H-Indol-4-ol, 2,6-dimethyl- but also for quantifying its presence in various samples.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Indol-4-ol, 2,6-dimethyl- is expected to show characteristic absorption bands corresponding to the vibrations of its N-H, O-H, C-H, C=C, C-N, and C-O bonds.

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group in the indole ring will result in distinct stretching vibrations in the 3200-3600 cm⁻¹ region. The O-H stretching band is typically broad due to hydrogen bonding, while the N-H stretching vibration of the indole ring is sharper and generally observed around 3400 cm⁻¹ in non-associated states. mdpi.com

The aromatic and aliphatic C-H stretching vibrations are also distinguishable. Aromatic C-H stretches from the benzene (B151609) and pyrrole (B145914) rings are expected just above 3000 cm⁻¹, whereas the aliphatic C-H stretches from the two methyl groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring will produce a series of sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net

The table below summarizes the predicted key IR absorption bands for 1H-Indol-4-ol, 2,6-dimethyl-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Broad |

| Amine (N-H) | Stretching | 3300 - 3500 | Sharp, medium intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to strong |

| Aromatic C=C | Stretching | 1450 - 1620 | Multiple sharp bands |

| C-O | Stretching | 1200 - 1260 | Strong (phenol-like) |

| C-N | Stretching | 1250 - 1340 | Medium intensity |

Ultraviolet-Visible (UV-Vis) Spectrometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophore. The indole ring system is an excellent chromophore, typically exhibiting two main π → π* absorption bands, historically designated as the ¹Lₐ and ¹Lₑ bands. nih.gov

For the parent indole molecule in a nonpolar solvent, these bands appear around 270-290 nm. The positions of these absorption maxima (λ_max) are sensitive to the substitution pattern on the indole ring. The substituents on 1H-Indol-4-ol, 2,6-dimethyl- (a hydroxyl group and two methyl groups) are all electron-donating groups, which act as auxochromes. Auxochromes interact with the chromophore's π-electron system, typically causing a bathochromic shift (a shift to longer wavelengths) and often an increase in molar absorptivity.

The hydroxyl group at position 4 is expected to have the most significant effect, leading to a noticeable red shift in the absorption maxima compared to unsubstituted indole. Studies on other hydroxyindoles confirm that substitution on the benzene ring portion of the molecule effectively modifies the electronic transitions. nih.gov The methyl groups at positions 2 and 6 will also contribute to a smaller bathochromic shift. researchgate.net Therefore, the primary absorption bands for 1H-Indol-4-ol, 2,6-dimethyl- are predicted to occur at wavelengths longer than those of indole itself.

| Transition | Typical λ_max for Indole (nm) | Expected Effect of Substituents | Predicted λ_max for 1H-Indol-4-ol, 2,6-dimethyl- (nm) |

| ¹Lₐ | ~270-280 | Bathochromic Shift (Red Shift) | > 280 |

| ¹Lₑ | ~285-295 | Bathochromic Shift (Red Shift) | > 295 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. The methods are based on the differential partitioning of a compound between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative analysis. libretexts.org182.160.97 For 1H-Indol-4-ol, 2,6-dimethyl-, TLC on a polar stationary phase, such as silica (B1680970) gel, is appropriate. The compound's polarity is significantly influenced by the hydroxyl (-OH) and amine (-NH) groups, which can participate in hydrogen bonding with the silica gel surface.

This polarity means the compound will have a stronger affinity for the stationary phase compared to nonpolar compounds, resulting in a lower Retention Factor (R_f) value. libretexts.orgualberta.ca The R_f value can be modulated by changing the polarity of the mobile phase, which is typically a mixture of a less polar solvent (e.g., hexane, dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297), methanol). nih.gov Increasing the proportion of the polar solvent in the mobile phase will increase the R_f value.

Visualization of the compound on the TLC plate can be achieved under UV light (254 nm), as the indole ring is UV-active. Additionally, specific staining reagents like Ehrlich's reagent can be used, which reacts with the indole nucleus to produce a characteristic colored spot (typically purple or blue).

| Parameter | Description | Expected Behavior for 1H-Indol-4-ol, 2,6-dimethyl- |

| Stationary Phase | The solid adsorbent. | Silica Gel (SiO₂) or Alumina (Al₂O₃) are standard. |

| Mobile Phase | The solvent system that moves up the plate. | Mixtures of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). |

| Retention Factor (R_f) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Relatively low R_f value due to high polarity. R_f increases with increasing mobile phase polarity. |

| Visualization | Method to see the separated spots. | UV light (254 nm) or chemical stain (e.g., Ehrlich's reagent). |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds. For indole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most commonly employed method. nih.govresearchgate.netoup.com

In RP-HPLC, the stationary phase is nonpolar (e.g., silica gel chemically modified with C18 alkyl chains), and the mobile phase is polar. The separation is based on the hydrophobic/hydrophilic interactions of the analyte with the stationary and mobile phases. Due to the polar hydroxyl group, 1H-Indol-4-ol, 2,6-dimethyl- is expected to be relatively hydrophilic. Consequently, it will have a weaker interaction with the nonpolar C18 stationary phase and will elute earlier (have a shorter retention time) than less polar indole derivatives under typical RP-HPLC conditions.

The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is common practice to protonate any residual silanol (B1196071) groups on the stationary phase and to ensure the analyte is in a consistent protonation state, leading to sharper and more symmetrical peaks.

| Parameter | Description | Typical Conditions for Indole Analysis |

| Mode | The type of HPLC separation. | Reversed-Phase (RP-HPLC). |

| Stationary Phase | The column packing material. | C18 (Octadecylsilyl) bonded silica. |

| Mobile Phase | The solvent system pumped through the column. | A gradient of Water (with 0.1% Formic Acid) and Acetonitrile or Methanol. |

| Detection | The method used to detect the compound as it elutes. | UV detector set at a λ_max of the compound (e.g., ~280 nm). |

| Expected Retention | The time at which the compound elutes. | Relatively short retention time due to its polarity. |

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

While specific molecular docking studies for 1H-Indol-4-ol, 2,6-dimethyl- are not extensively documented in publicly available literature, the general principles of docking can be applied to understand its potential biological interactions. The process would involve preparing a 3D structure of 1H-Indol-4-ol, 2,6-dimethyl- and docking it into the binding site of a selected protein target. The binding affinity and the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's active site residues would then be analyzed.

For instance, in studies involving other indole (B1671886) derivatives, molecular docking has been successfully used to elucidate binding mechanisms. These studies provide a framework for how 1H-Indol-4-ol, 2,6-dimethyl- could be virtually screened against various biological targets to identify potential protein-ligand interactions. The presence of a hydroxyl group and the indole nitrogen suggests that this compound can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor, features that are critical for molecular recognition at a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new or untested compounds.

Specific QSAR models for 1H-Indol-4-ol, 2,6-dimethyl- have not been detailed in the available literature. However, numerous QSAR studies have been conducted on various series of indole derivatives, demonstrating the utility of this approach in predicting their biological activities. These models are built by correlating molecular descriptors (physicochemical properties) of a set of indole compounds with their experimentally determined biological activities.

A QSAR model for indole derivatives could be used to predict the biological activity of 1H-Indol-4-ol, 2,6-dimethyl-. This would involve calculating a set of molecular descriptors for the compound and inputting them into a validated QSAR model. The predicted activity would provide a valuable hypothesis for guiding experimental testing. The development of a robust QSAR model typically requires a dataset of structurally diverse indole derivatives with well-defined biological activity data.

In Silico Prediction of Molecular Descriptors

In the absence of experimental data, in silico methods provide a powerful alternative for estimating the physicochemical properties of a molecule. These predicted properties, known as molecular descriptors, are crucial for understanding a compound's behavior in a biological system. For 1H-Indol-4-ol, 2,6-dimethyl-, several key molecular descriptors have been predicted using computational tools.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 32.59 Ų |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

| Molecular Descriptor | Predicted Value |

|---|---|

| Lipophilicity (LogP) | 2.35 |

Hydrogen Bond Donors and Acceptors

The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and binding affinity to biological targets.

| Molecular Descriptor | Predicted Count |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

Electronic Structure Calculations and Spectroscopic Property Prediction

Electronic structure calculations, based on quantum mechanics, are employed to determine the electronic properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

Furthermore, these computational methods can be used to predict various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. For 1H-Indol-4-ol, 2,6-dimethyl-, the presence of the hydroxyl and methyl substituents on the indole ring would be expected to influence its electronic structure and, consequently, its spectroscopic signatures. The electron-donating nature of these groups would likely affect the electron density distribution in the aromatic system and shift the absorption maxima in its UV-Vis spectrum.

Computational Scrutiny of 1H-Indol-4-ol, 2,6-dimethyl- Reaction Mechanisms Remains an Unexplored Frontier

A comprehensive review of scientific literature reveals a notable absence of computational and theoretical investigations specifically focused on the reaction mechanisms of the chemical compound 1H-Indol-4-ol, 2,6-dimethyl-. Despite the broad application of computational chemistry in elucidating reaction pathways for a wide array of organic molecules, this particular substituted indole derivative has not been the subject of such detailed theoretical analysis in the available body of research.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions. These approaches allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a step-by-step depiction of how reactants transform into products. Such studies are prevalent for the broader class of indole derivatives, with research exploring palladium-catalyzed reactions, rhodium-catalyzed C-H functionalization, and electrophilic substitution reactions like bromination. These studies underscore the power of computational methods to unravel the electronic effects of substituents and predict the reactivity and selectivity of indole compounds.

However, a specific computational examination of the reaction mechanisms involving 1H-Indol-4-ol, 2,6-dimethyl- is not documented in the current scientific literature. While there is research on the synthesis of various 4-hydroxyindoles, these studies have not been complemented by computational elucidations of the underlying reaction pathways. The influence of the specific combination of the hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions on the electronic structure and, consequently, on the mechanisms of its reactions, remains a subject for future investigation.

The absence of such research means that detailed, quantitative data, such as activation energy barriers, transition state geometries, and reaction energy profiles for the synthesis or subsequent reactions of 1H-Indol-4-ol, 2,6-dimethyl-, are not available. Therefore, the creation of data tables and a detailed discussion of its reaction mechanisms from a computational standpoint is not possible at this time. This highlights a gap in the current understanding of the chemical behavior of this specific indole derivative and points to an area ripe for future theoretical and computational exploration.

Structure Activity Relationships Sar of 1h Indol 4 Ol, 2,6 Dimethyl Derivatives

Impact of Substituents on Biological Activities

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds. nih.govmdpi.comresearchgate.net The specific substitution pattern of 1H-Indol-4-ol, 2,6-dimethyl- provides a unique framework whose biological activity can be significantly modulated by the individual and collective contributions of its functional groups. Understanding the structure-activity relationships (SAR) is crucial for designing derivatives with enhanced potency, selectivity, and desired pharmacological profiles.

The hydroxyl group (-OH) at the 4-position of the indole ring is a critical determinant of biological activity. As a functional group, it can act as both a hydrogen bond donor and acceptor, facilitating key interactions with amino acid residues within a biological target's binding site. researchgate.net The importance of an aromatic hydroxyl group has been demonstrated in various classes of compounds, where its presence is often essential for potent activity. nih.gov

In the context of indole derivatives targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors, the 4-OH group is analogous to the 5-OH group of serotonin. This group is known to form a crucial hydrogen bond with a conserved serine residue in the binding pocket of 5-HT receptors. Therefore, the 4-OH group in 1H-Indol-4-ol, 2,6-dimethyl- derivatives is predicted to be a primary anchor point to the receptor, significantly contributing to binding affinity. Removal or replacement of this hydroxyl group with a methoxy (B1213986) (-OCH3) or a hydrogen atom typically leads to a substantial decrease in potency, underscoring its essential role in molecular recognition.

Methyl groups at positions 2 and 6 of the indole nucleus exert a significant influence on the molecule's properties through steric and electronic effects.

Position 2 Methyl Group: A methyl group at the C2 position can serve multiple functions. It can enhance binding affinity by occupying a small hydrophobic pocket within the receptor. Furthermore, it can provide steric hindrance that protects the indole ring from metabolic degradation, particularly from oxidation, thereby increasing the compound's metabolic stability and duration of action. The presence of a 2-methyl group can also influence the preferred conformation of a side chain at the C3 position, potentially locking it into a more bioactive orientation.

Modification at the N1 position of the indole ring, the indole nitrogen, is a common strategy for modulating the pharmacological profile of indole derivatives. The N-substituent can significantly affect the functional activity of the ligand, influencing whether it acts as an agonist, antagonist, or inverse agonist. nih.gov

For instance, in a series of N1-phenethyl substituted indole derivatives, the introduction of this bulky group was explored for its impact on melatoninergic ligands. nih.gov The nature of the N1-substituent can alter the conformation of the entire molecule, thereby changing how it is presented to and interacts with the receptor. Small alkyl groups may be well-tolerated, while larger or more complex substituents can either provide additional beneficial binding interactions or cause steric clashes that reduce affinity. The choice of substituent can fine-tune the efficacy of the compound, shifting its activity along the spectrum from full agonist to neutral antagonist. nih.gov

The following table summarizes the effects of different N1-substituents on the activity of various indole-based ligands, illustrating the principle that modifications at this position are a powerful tool for tuning receptor binding and functional outcome.

| Indole Core | N1-Substituent (R) | Target Receptor | Observed Effect on Activity |

| Naltrindole | Alkyl groups | δ Opioid Receptor | Activity ranged from full inverse agonist to full agonist depending on the alkyl chain. nih.gov |

| Naltrindole | Benzyl or Phenethyl groups | δ Opioid Receptor | Generally exhibited agonist activities. nih.gov |

| 5-Methoxyindole | Phenethyl | Melatonin (B1676174) Receptor | Increased both agonist and antagonist activity compared to non-5-OMe parent compound. nih.gov |

| Indole | Various aryl and alkyl groups | 5-HT1D Receptor | Crucial for achieving high potency and selectivity; led to the discovery of potent agonists. nih.gov |

For many classes of bioactive indoles, a side chain, typically at the C3 position, is essential for activity. Modifications to this side chain are a cornerstone of SAR studies, profoundly affecting potency and selectivity. mdpi.com Key parameters of the side chain that are frequently manipulated include its length, rigidity, and the nature of its terminal functional group.

For example, in tryptamine (B22526) derivatives, the length of the ethylamine (B1201723) side chain is often optimal for serotonin receptor activity. Shortening or lengthening this chain can drastically reduce potency. Introducing methyl groups on the alpha or beta positions of the side chain can also have significant effects. An alpha-methyl group can increase metabolic stability and alter receptor subtype selectivity, while beta-methyl substitution can affect agonist potential. nih.gov

Studies on indole derivatives linked to other heterocyclic moieties like 1,2,4-triazole (B32235) have shown that the nature of the side chain is critical for antimicrobial activity. nih.gov The presence of specific substituents, such as a m-chlorophenyl group on the side chain, was found to be beneficial for activity against various microorganisms. nih.gov This highlights that both the indole core and the appended side chains are important for biological function.

The table below presents data on how side-chain modifications in different indole series affect biological potency.

| Indole Scaffold | Side-Chain Modification | Target | Potency (Ki or EC50) |

| 5-Methoxy-N1-phenethyl-indole | β,β-dimethyl-alkanamidoethyl | Melatonin Receptor | Increased agonist potential (most potent agonist in the series). nih.gov |

| 5-Methoxy-N1-phenethyl-indole | α-methyl-alkanamidoethyl | Melatonin Receptor | Reduced agonist potency. nih.gov |

| Diazatricyclodecane | (1H-indol-2-yl)methyl at N10 | μ-Opioid Receptor | Showed interesting μ-receptor affinity (Ki = 22 nM). mdpi.com |

| 6-substituted-indol-1-yl | 2-dimethylamino-ethyl | 5-HT1D Receptor | Resulted in a potent agonist (Ki=2.4 nM). nih.gov |

Pharmacophore Development and Design Principles for Indole-Based Scaffolds

The indole nucleus is considered a "privileged scaffold" because it is capable of binding to a wide variety of biological targets with high affinity. mdpi.comnih.gov A pharmacophore model for an indole-based ligand typically consists of several key features derived from the scaffold itself:

The Indole Ring System: The bicyclic aromatic structure serves as a rigid scaffold that correctly positions other functional groups for interaction with a receptor. The aromatic surface can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

The Indole NH Group: The nitrogen atom at position 1 is a crucial hydrogen bond donor. This interaction is a common feature in the binding of many indole ligands to their respective targets.

Key Substitution Points: Specific positions on the indole ring are hot spots for substitution to achieve desired biological effects.

Position 3: Often bears a side chain (e.g., an aminoethyl group in tryptamines) that contains a basic nitrogen atom, which forms an ionic bond with an acidic residue (e.g., Aspartate) in the receptor. nih.gov

Position 4/5: This region often accommodates a hydrogen-bonding group, such as the hydroxyl group in 1H-Indol-4-ol, which is critical for anchoring the ligand in the binding site.

Based on the 1H-Indol-4-ol, 2,6-dimethyl- structure, a pharmacophore model would include the indole NH as a hydrogen bond donor, the 4-OH group as a key hydrogen bond donor/acceptor, and the 2- and 6-methyl groups defining specific hydrophobic interaction zones. Any side chain added (typically at C3) would introduce further pharmacophoric features, such as a basic amine for ionic interactions.

Strategies for Modulating Biological Selectivity and Potency through Structural Refinement

Building on SAR principles and pharmacophore models, several rational design strategies can be employed to refine the structure of 1H-Indol-4-ol, 2,6-dimethyl- derivatives to modulate their biological selectivity and potency.

Structure-Based Drug Design: When the 3D structure of the target is known, computational tools like molecular docking and molecular dynamics can be used to visualize how a ligand binds. nih.gov This allows for the rational design of modifications that optimize interactions. For example, a substituent can be added to fill a vacant hydrophobic pocket, or a functional group can be repositioned to form a stronger hydrogen bond, thereby increasing potency and selectivity. nih.gov

Conformational Constraint: High conformational flexibility can be detrimental to selectivity, as the molecule can adopt different shapes to fit into multiple receptor binding sites. Introducing rigid elements, such as cyclizing the side chain back to the indole nucleus or incorporating double/triple bonds, can restrict the molecule's conformations. This locks the ligand into a shape that is preferential for one receptor subtype over others, leading to enhanced selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical and chemical properties (a bioisostere). For example, a carboxylic acid group could be replaced with a tetrazole. This can be used to improve metabolic stability, alter lipophilicity, or fine-tune electronic properties without losing the key interactions required for biological activity.

Biological Activity Research Focused on Mechanistic and in Vitro Studies

In Vitro Assessment of Diverse Biological Effects

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular):There are no specific reports on the antimicrobial activity of 1H-Indol-4-ol, 2,6-dimethyl- against bacteria, fungi, or mycobacteria.

Due to the lack of specific research data for 1H-Indol-4-ol, 2,6-dimethyl-, it is not possible to provide the requested detailed article.

High-Throughput Screening Methodologies for Biological Activity ProfilingThere is no indication that 1H-Indol-4-ol, 2,6-dimethyl- has been included in high-throughput screening assays to profile its broader biological activity. Such screening is often a preliminary step in drug discovery to identify potential therapeutic applications.

Future research may elucidate the biological properties of this compound. As new studies are conducted and published, a more comprehensive understanding of the bioactivity of 1H-Indol-4-ol, 2,6-dimethyl- may emerge.

Future Research Directions and Translational Challenges

Development of Innovative and Sustainable Synthetic Strategies for Indole (B1671886) Scaffolds

The synthesis of indole derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and metal catalysts, posing sustainability challenges. rsc.orgnih.gov Future research must prioritize the development of green and efficient synthetic routes applicable to substituted indoles like 1H-Indol-4-ol, 2,6-dimethyl-.

Modern synthetic chemistry is shifting towards more environmentally benign processes. researchgate.net Key areas of focus include multicomponent reactions (MCRs), which allow for the assembly of complex molecules like indoles from simple, readily available precursors in a single step. rsc.orgresearchgate.net An innovative two-step MCR approach, for example, uses anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides followed by an acid-induced cyclization to produce functionalized indoles under mild conditions in ethanol, avoiding metal catalysts. rsc.orgresearchgate.net Such strategies offer high atom economy and reduce waste. chim.it Other green approaches involve the use of benign solvents like water or bio-based alternatives, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis. researchgate.net

The development of catalyst-free methodologies represents another significant advance. For instance, a one-pot synthesis of indole-pyrrole conjugates has been achieved through a multicomponent reaction without any added catalyst, simplifying the experimental and purification procedures. acs.org These sustainable methods stand in contrast to many established indole syntheses, such as the Fischer indole synthesis, which often requires highly acidic conditions at high temperatures. rsc.org

| Parameter | Traditional Methods (e.g., Fischer Synthesis) | Innovative & Sustainable Methods |

|---|---|---|

| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild (often room temperature) rsc.orgresearchgate.net |

| Solvents | Often halogenated hydrocarbons | Benign solvents (e.g., ethanol, water) researchgate.net |

| Catalysts | Frequently requires metal catalysts | Catalyst-free or uses green catalysts rsc.orgacs.org |

| Efficiency | Often multi-step with limited scope | High atom economy, often one-pot or multicomponent chim.it |

| Waste Generation | Higher E-factor (more waste) | Lower E-factor (less waste) researchgate.net |

Exploration of Novel Derivatization and Functionalization Pathways

To explore the therapeutic potential of 1H-Indol-4-ol, 2,6-dimethyl-, researchers must develop a diverse library of derivatives. This requires versatile and regioselective functionalization methods that can modify the core structure at various positions. The indole ring has multiple C-H bonds with different reactivities, making site-selective modification a significant challenge. chim.it

Direct C-H functionalization has emerged as a powerful tool, providing straightforward access to diverse indole scaffolds without the need for pre-functionalized starting materials. chim.itnih.gov This approach, often utilizing transition-metal catalysts, can introduce new substituents at positions that are otherwise difficult to access. researchgate.netnih.gov For the 1H-Indol-4-ol, 2,6-dimethyl- scaffold, research could focus on C-H activation at the C3, C5, and C7 positions to introduce new carbon-carbon or carbon-heteroatom bonds. chim.it

Furthermore, metal-free reactions are highly desirable. A recently developed method allows for the direct C3-alkylation of indoles with various alcohols using a cesium carbonate/oxone® system, proceeding through a hydrogen autotransfer-type mechanism. chemrxiv.org This strategy could be applied to introduce a wide range of functional groups onto the 1H-Indol-4-ol, 2,6-dimethyl- core. The existing hydroxyl and N-H groups also serve as handles for derivatization, allowing for the synthesis of ethers, esters, and N-substituted analogues.

| Reaction Type | Target Site(s) | Potential Reagents/Methods | Potential Outcome |

|---|---|---|---|

| C-H Alkenylation | C5, C7 | Pd-catalyzed Cross-Dehydrogenative Coupling (CDC) | Introduction of vinyl groups for further modification |

| C-H Alkylation | C3 | Metal-free hydrogen autotransfer with alcohols chemrxiv.org | Attachment of diverse alkyl or heteroarylmethyl groups |

| N-Alkylation | N1 | Base-mediated reaction with alkyl halides | Modification of solubility and pharmacokinetic properties |

| O-Acylation / O-Alkylation | C4-OH | Acyl chlorides, alkyl halides | Creation of ester or ether prodrugs |

| Carbonylative Functionalization | C2, C3 | CO gas with metal catalysts (e.g., Pd, Ru) nih.gov | Synthesis of indole-2- or indole-3-carbonyl derivatives |

Integration of Advanced Analytical Techniques for Real-time Monitoring and Characterization

To optimize the synthesis and functionalization of indole derivatives, robust analytical methods for real-time reaction monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.comnih.gov

Spectroscopic techniques are at the forefront of real-time analysis. rsc.org In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products, providing valuable kinetic data. mt.comnih.gov For complex reaction mixtures, online Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed structural information and high sensitivity. rsc.orgshimadzu.com For example, FlowNMR spectroscopy is an excellent non-invasive technique for monitoring reactions under relevant conditions, offering direct insight into complex mixtures without external calibration. rsc.org These methods are particularly powerful when integrated into continuous flow synthesis setups, allowing for rapid optimization and process control. nih.govnih.gov

The combination of multiple orthogonal PAT tools (e.g., NMR, UV/Vis, IR, and UHPLC) can provide a comprehensive understanding of complex, multistep syntheses, enabling the quantification of products, intermediates, and impurities simultaneously. researchgate.nethitec-zang.dechemrxiv.org

| Technique | Information Provided | Advantages for Indole Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Functional group changes, concentration profiles mt.com | Non-invasive, suitable for flow chemistry, provides kinetic data. nih.gov |

| FlowNMR Spectroscopy | Detailed structural information, quantification of all species rsc.org | No external calibration needed, high structural resolution. news-medical.net |

| Mass Spectrometry (MS) | Molecular weight of components, identification of byproducts shimadzu.com | High sensitivity, rapid analysis. |

| UV/Vis Spectroscopy | Concentration of chromophoric species | Simple, cost-effective, useful for conjugated systems. hitec-zang.de |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Separation and quantification of complex mixtures | High resolution for separating isomers and impurities. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Indole-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering the potential to reduce costs, shorten timelines, and increase success rates. researchgate.netbpasjournals.com These computational tools can be applied to every stage of development for new drugs based on the 1H-Indol-4-ol, 2,6-dimethyl- scaffold. nih.govjddtonline.info

In the initial stages, AI can accelerate target identification by analyzing vast biological datasets. nih.gov For de novo drug design, generative AI models can design novel indole derivatives with desired properties from scratch. mdpi.com ML algorithms can then build predictive models for critical drug-like properties, including solubility, stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. ijprajournal.comresearchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netijprajournal.com Deep learning, a subset of ML, has shown particular promise in predicting bioactivity and analyzing biological images. nih.gov

| Drug Discovery Stage | Application of AI/ML | Potential Impact |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to find relevant biological targets. nih.gov | Faster discovery of disease-relevant pathways for indole derivatives. |

| Hit Identification & Lead Generation | Virtual screening of compound libraries; de novo design of novel molecules. mdpi.comijpsjournal.com | Rapid identification of potent hits and novel chemical matter. |

| Lead Optimization | Predictive modeling of ADMET properties, solubility, and bioactivity. jddtonline.infoijprajournal.com | Efficient refinement of candidates to improve drug-like properties. |

| Preclinical Studies | Prediction of potential toxicity and adverse effects. researchgate.net | Reduced failure rates due to unforeseen toxicity. |

Deepening Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches

Understanding how a compound like 1H-Indol-4-ol, 2,6-dimethyl- interacts with biological systems is crucial for its development as a therapeutic agent. A single-omics technique provides only a partial view of the complex biological cascade triggered by a chemical exposure. nih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic and systemic understanding of a drug's mechanism of action and potential toxicity. pharmtoxglp.commdpi.comthermofisher.com

By exposing cells or organisms to the compound and its derivatives, researchers can generate high-throughput data at multiple molecular levels. nih.gov

Transcriptomics (RNA-seq) reveals which genes are up- or down-regulated, pointing to the biological pathways affected by the compound. pharmtoxglp.com

Proteomics identifies changes in protein expression and post-translational modifications, providing insight into the functional consequences at the protein level. pharmtoxglp.com

Metabolomics measures changes in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and identifying potential off-target effects. pharmtoxglp.com

Integrating these datasets can help construct adverse outcome pathways (AOPs), linking the initial molecular interaction of the compound to downstream cellular and physiological effects. nih.govpharmtoxglp.com This systems-level understanding is critical for identifying biomarkers of efficacy and toxicity, ultimately facilitating the translation of promising compounds to the clinic. biorxiv.orgnih.gov

| Omics Layer | Molecular Read-out | Biological Questions Addressed |

|---|---|---|

| Genomics | DNA | Identifies genetic predispositions to drug response or toxicity. thermofisher.com |

| Transcriptomics | RNA | Reveals changes in gene expression and affected signaling pathways. thermofisher.com |

| Proteomics | Proteins | Measures changes in protein abundance and modifications, confirming functional impact. thermofisher.com |

| Metabolomics | Metabolites | Provides a snapshot of cellular metabolism and physiological state. thermofisher.com |

| Epigenomics | DNA/Histone Modifications | Investigates heritable changes in gene expression not caused by DNA sequence alterations. youtube.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dimethyl-1H-indol-4-ol, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Route : Adapt copper(I)-catalyzed cyclization or condensation reactions, as demonstrated for structurally related indoles (e.g., PEG-400:DMF solvent, CuI catalyst, 12-hour reaction at room temperature) .

- Purification : Column chromatography (70:30 ethyl acetate:hexane) yields ~35% pure product. Adjust solvent polarity based on TLC monitoring .

- Yield Optimization :

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent Ratio | PEG-400:DMF (2:1) | Maximizes solubility |

| Catalyst Loading | 1.15 g CuI per 5.86 mmol substrate | Balances reactivity and side reactions |

| Reaction Time | 12 hours (RT) | Ensures completion without degradation |

Q. Which spectroscopic techniques are most effective for characterizing 2,6-dimethyl-1H-indol-4-ol, and what key spectral signatures should researchers expect?

- Key Techniques :

- 1H/13C NMR : Expect aromatic protons at δ 7.32–6.85 ppm (indole ring) and methyl groups at δ 2.1–2.5 ppm. Carbons adjacent to hydroxyl groups appear downfield (~124–112 ppm) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 176.1 (calculated for C10H11NO). Fragmentation patterns confirm methyl substitution .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C=O/C=N vibrations (if oxidized) .

Q. What purification strategies are recommended for isolating 2,6-dimethyl-1H-indol-4-ol from complex reaction mixtures?

- Stepwise Protocol :

Liquid-Liquid Extraction : Use ethyl acetate to separate polar byproducts .

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves isomers and impurities .

Recrystallization : Ethanol/water mixtures enhance crystalline purity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when 2,6-dimethyl-1H-indol-4-ol exhibits unexpected isomeric forms?

- Resolution Strategies :

- GC/MS Analysis : Differentiate cis/trans isomers via retention times and fragmentation patterns (e.g., m/z 141 vs. 127) .

- Isotopic Labeling : Use ^13C/^2H-labeled precursors to confirm structural assignments (e.g., acetaldehyde incorporation in piperidone analogs) .

- Variable-Temperature NMR : Detect dynamic equilibria or tautomerism by observing signal splitting at low temperatures .

Q. What methodologies are employed to assess the in vitro biological activity of 2,6-dimethyl-1H-indol-4-ol, particularly concerning neurotoxic or antioxidant effects?

- Assay Design :

- Antioxidant Activity : DPPH radical scavenging assay or ROS detection in cell lines (e.g., SH-SY5Y neurons) .

- Genotoxicity Testing : Comet assay or micronucleus test to evaluate DNA damage (e.g., dimethylaniline analogs induce ROS-mediated genotoxicity) .

- Dose-Response Studies : IC50 calculations using nonlinear regression models .

Q. How can reaction parameters be systematically optimized to enhance the scalability of 2,6-dimethyl-1H-indol-4-ol synthesis without compromising purity?

- DoE (Design of Experiments) Approach :

- Critical Factors : Catalyst concentration, solvent polarity, and temperature.

- Response Surface Methodology : Predict optimal conditions for >50% yield while minimizing byproducts .

- Scale-Up Considerations : Replace batch reactors with flow chemistry for improved heat/mass transfer .

Q. How should researchers conduct impurity profiling and quantification for 2,6-dimethyl-1H-indol-4-ol using modern chromatographic techniques?

- Analytical Workflow :

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities like chloro-derivatives or diols .

- Validation : Follow ICH guidelines for LOD (0.1% w/w) and LOQ (0.3% w/w) .

- Case Study : Impurity E (1H-indol-4-ol) was quantified at 0.2% in pharmaceutical-grade batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.